1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Catalog No.
S13796810
CAS No.
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-car...

Product Name

1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-9-3-2-4-10(12-9)7-11(8-13)5-6-11/h2-4,8H,5-7H2,1H3

InChI Key

PWJRIKFIDDAMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC2(CC2)C=O

1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H13NO\text{C}_{11}\text{H}_{13}\text{NO} and a molecular weight of 175.23 g/mol. This compound features a cyclopropane ring bonded to a carbaldehyde group, along with a 6-methylpyridin-2-ylmethyl substituent. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives.

The biological activity of 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is primarily linked to its interactions with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity and specificity towards biological targets .

Emerging research indicates that derivatives of this compound may serve as positive allosteric modulators for glutamate receptors, which are crucial in cognitive functions and neuroplasticity .

The synthesis of 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde can be achieved through several methods:

  • Suzuki–Miyaura Coupling: A common method involving the coupling of aryl or vinyl boron compounds with halogenated substrates using palladium catalysts under mild conditions. This technique is favored for its ability to form carbon-carbon bonds efficiently.
  • Other Synthetic Routes: Alternative methods may include direct functionalization of existing compounds or multi-step synthesis strategies that incorporate cyclopropane intermediates.

Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity.

1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications:

  • Organic Synthesis: It serves as a building block for developing more complex organic molecules, particularly in pharmaceutical and agrochemical research.
  • Biological Probes: Its structural features make it useful for studying enzyme mechanisms and protein-ligand interactions.
  • Specialty Chemicals: The compound can be utilized in producing specialty chemicals and materials with tailored properties .

Studies on 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde have focused on its interactions with various biological targets. The aldehyde functionality allows it to form covalent bonds with nucleophiles in proteins, influencing their activity. Additionally, research has explored its role as an allosteric modulator of glutamate receptors, highlighting its potential therapeutic applications in cognitive enhancement and neuroprotection .

Several compounds exhibit structural similarities to 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acidC10H11NO2Contains a carboxylic acid instead of an aldehyde group; potential for different biological activity .
1-(3-Methylpyridin-2-yl)methylcyclopropane-1-carbaldehydeC11H13NOSimilar structure but with a different methyl position on the pyridine ring; may exhibit distinct reactivity .
6-Methylpyridin-2-one derivativesVariesThese derivatives lack the cyclopropane moiety but share the pyridine scaffold; relevant in medicinal chemistry .

The uniqueness of 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde lies in its specific combination of a cyclopropane ring, an aldehyde group, and a methyl-substituted pyridine, which collectively influence its chemical reactivity and biological interactions. This compound's distinct structure positions it as a valuable target for further research in organic synthesis and pharmacology.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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